![molecular formula C26H26S4 B12578488 5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene CAS No. 291308-72-0](/img/structure/B12578488.png)
5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings, each substituted with a 2,4,6-trimethylphenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene typically involves the reaction of 2,2’-bithiophene with 2,4,6-trimethylphenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its conductive properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can influence the behavior of organic electronic devices and potentially affect biological systems by modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene
- N,N-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
- Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]
Uniqueness
5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is unique due to the presence of the 2,4,6-trimethylphenylsulfanyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s performance in organic electronic applications and provide unique reactivity patterns in chemical reactions.
Propriétés
Numéro CAS |
291308-72-0 |
|---|---|
Formule moléculaire |
C26H26S4 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)sulfanyl-5-[5-(2,4,6-trimethylphenyl)sulfanylthiophen-2-yl]thiophene |
InChI |
InChI=1S/C26H26S4/c1-15-11-17(3)25(18(4)12-15)29-23-9-7-21(27-23)22-8-10-24(28-22)30-26-19(5)13-16(2)14-20(26)6/h7-14H,1-6H3 |
Clé InChI |
LTVTXHDWCHDNIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)SC2=CC=C(S2)C3=CC=C(S3)SC4=C(C=C(C=C4C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)
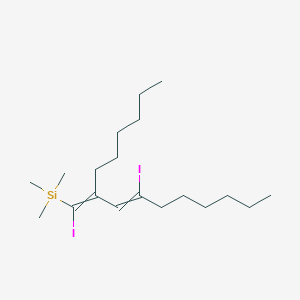
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
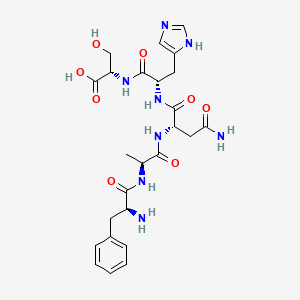
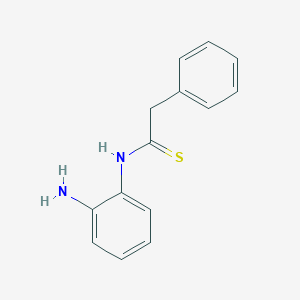
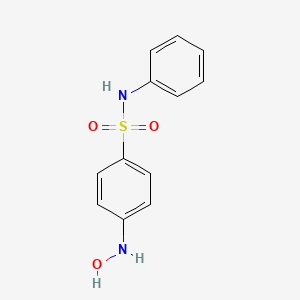
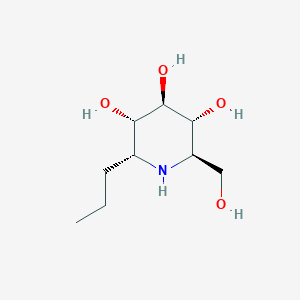
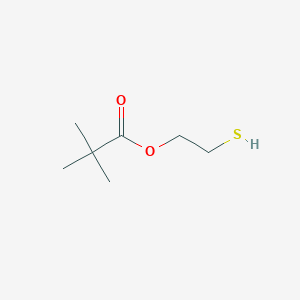
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)


